2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol
Description
2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol is a chemical compound that features a morpholine ring, a nitrobenzene group, and a sulfonyl group
Properties
CAS No. |
105994-40-9 |
|---|---|
Molecular Formula |
C12H16N2O6S |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-5-nitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C12H16N2O6S/c15-5-8-21(18,19)12-9-10(14(16)17)1-2-11(12)13-3-6-20-7-4-13/h1-2,9,15H,3-8H2 |
InChI Key |
HGMMHURTNMPKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux conditions for about an hour, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group typically yields an amine derivative.
Substitution: Nucleophilic substitution can result in various sulfonamide derivatives.
Scientific Research Applications
2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various cellular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)morpholine: Used as an organic synthesis intermediate.
4-(2-Aminoethyl)morpholine: Acts as a ligand in coordination chemistry.
Uniqueness
2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol is unique due to its combination of a morpholine ring, nitrobenzene group, and sulfonyl group. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
